Dinoprop

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

7257-41-2 |

|---|---|

Molecular Formula |

C10H12N2O5 |

Molecular Weight |

240.21 g/mol |

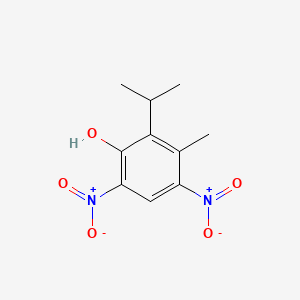

IUPAC Name |

3-methyl-4,6-dinitro-2-propan-2-ylphenol |

InChI |

InChI=1S/C10H12N2O5/c1-5(2)9-6(3)7(11(14)15)4-8(10(9)13)12(16)17/h4-5,13H,1-3H3 |

InChI Key |

SOPHXJOERHTMIL-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O)C(C)C |

Canonical SMILES |

CC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O)C(C)C |

Other CAS No. |

7257-41-2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Herbicide Dinoprop's Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinoprop, a member of the dinitrophenol class of herbicides, exerts its phytotoxic effects through the disruption of cellular energy metabolism. Its core mechanism of action is the uncoupling of oxidative phosphorylation in mitochondria. This guide provides a comprehensive technical overview of this process, detailing the biochemical cascade initiated by this compound that leads to plant death. It includes a summary of the effects on adenosine triphosphate (ATP) synthesis, and the subsequent impacts on vital cellular processes such as DNA, RNA, and protein synthesis. Detailed experimental protocols for key assays and visualizations of the relevant pathways are provided to support further research and development in this area. It is important to note that specific quantitative dose-response data for this compound is scarce in publicly available literature; therefore, data from closely related dinitrophenol compounds, such as dinoseb and 2,4-dinitrophenol (DNP), are used as illustrative proxies.

Introduction to this compound

This compound, with the IUPAC name 3-methyl-4,6-dinitro-2-(propan-2-yl)phenol, is a dinitrophenol herbicide.[1] Like other compounds in this class, such as dinoseb and DNOC (4,6-dinitro-o-cresol), its primary mode of action is the disruption of cellular energy production.[2] These herbicides are known for their broad-spectrum contact activity against broadleaf weeds. Due to their mechanism of action, which targets a fundamental process in all living cells, they exhibit broad toxicity.[2][3]

Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary and most critical action of this compound is the uncoupling of oxidative phosphorylation in the mitochondria.[2] This process is central to the production of ATP, the main energy currency of the cell.

The Proton Motive Force

Under normal physiological conditions, the electron transport chain (ETC) on the inner mitochondrial membrane pumps protons (H+) from the mitochondrial matrix into the intermembrane space. This creates an electrochemical gradient, known as the proton-motive force. This force is harnessed by ATP synthase, which allows protons to flow back into the matrix, driving the synthesis of ATP from ADP and inorganic phosphate (Pi).

This compound as a Protonophore

This compound is a lipophilic weak acid. This chemical property allows it to readily diffuse across the inner mitochondrial membrane in its protonated, neutral form. Once in the alkaline environment of the mitochondrial matrix, it releases its proton. The resulting anionic form of this compound is then driven back across the membrane to the more acidic intermembrane space, where it can pick up another proton and repeat the cycle.

This action effectively creates a "short circuit" for protons, allowing them to re-enter the matrix without passing through ATP synthase.[3] The energy stored in the proton gradient is consequently dissipated as heat instead of being used for ATP synthesis.[3] This uncoupling of electron transport from ATP production is the hallmark of dinitrophenol herbicides.

Downstream Effects of ATP Depletion

The severe reduction in cellular ATP levels has catastrophic consequences for the plant, as numerous essential processes are highly energy-dependent.

Inhibition of DNA, RNA, and Protein Synthesis

The synthesis of macromolecules—DNA, RNA, and proteins—is energetically expensive, requiring significant ATP input for the polymerization of nucleotides and amino acids. Studies on the effects of 2,4-dinitrophenol (DNP) on Nigella sativa have shown that treatment with this herbicide leads to a marked inhibition of DNA, RNA, and protein synthesis.[1][2] This inhibition is more pronounced at higher concentrations of the herbicide.[1][2] The disruption of these fundamental processes halts cell growth, division, and repair, ultimately leading to cell death.[2]

Disruption of Cellular Homeostasis

ATP is also crucial for maintaining ion gradients across cellular membranes through the action of ATP-dependent pumps. The depletion of ATP disrupts these gradients, leading to a loss of cellular homeostasis and integrity.

Quantitative Data

As previously mentioned, specific dose-response data for this compound in plants is limited. The following tables summarize available data for dinoseb and DNP, which share the same mechanism of action and serve as valuable reference points.

Table 1: Effects of Dinoseb on Aquatic Organisms and Plants

| Organism/Plant | Endpoint | Value | Reference |

| Daphnia magna | Statistical No-Effect Concentration (SNEC) - Survival | 0.14 mg/L | [4] |

| Daphnia magna | Statistical No-Effect Concentration (SNEC) - Reproduction | 0.11 mg/L | [4] |

| Pseudokirchneriella subcapitata (Green algae) | Statistical No-Effect Concentration (SNEC) - Growth rate | 0.48 mg/L | [4] |

| Chlorella pyrenoidosa (Green algae) | EC50 - Inhibition of photosynthesis | 0.43 mg/L | [5] |

| Lyngbya sp. (Blue-green algae) | EC50 - Growth rate inhibition | 1.42 mg/L | [5] |

Table 2: Qualitative Effects of 2,4-Dinitrophenol (DNP) on Macromolecule Synthesis in Nigella sativa

| DNP Concentration | Effect on DNA, RNA, and Protein Synthesis | Reference |

| 0.1% and 0.05% | Strong inhibition | [1][2] |

| 0.01%, 0.005%, 0.001% | Progressively weaker inhibition | [1][2] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the mechanism of action of this compound and other dinitrophenol herbicides.

Isolation of Plant Mitochondria

This protocol is adapted from established methods for isolating functional mitochondria from plant tissues, such as potato tubers or etiolated seedlings.[1][3]

Objective: To isolate intact and functional mitochondria from plant tissue for subsequent respiration assays.

Materials:

-

Plant tissue (e.g., 100g of etiolated seedlings or potato tubers)

-

Grinding Buffer (GB): 0.3 M mannitol, 50 mM TES, 1 mM EDTA, 0.2% (w/v) BSA, 0.2% (w/v) PVP-40, 4 mM cysteine, 10 mM dithiothreitol (DTT), pH 7.5.

-

Wash Buffer (WB): 0.3 M mannitol, 10 mM TES, 1 mM EDTA, pH 7.5.

-

Percoll gradient solutions (e.g., 18%, 23%, 40% Percoll in WB)

-

Cheesecloth and Miracloth

-

Homogenizer (e.g., Waring blender)

-

Refrigerated centrifuge and rotors

-

Soft paintbrush

Procedure:

-

Tissue Preparation: If using green tissue, place it in complete darkness for 48-72 hours to reduce starch content.[1]

-

Homogenization: Rinse approximately 100g of tissue with ice-cold water.[1] Coarsely chop the tissue and place it in a blender with 400 mL of ice-cold Grinding Buffer. Homogenize with short bursts (e.g., 3 x 15 seconds) on high speed.[1]

-

Filtration: Filter the homogenate through four layers of cheesecloth followed by two layers of Miracloth into chilled centrifuge bottles.[1]

-

Differential Centrifugation:

-

Washing: Discard the supernatant. Gently resuspend the crude mitochondrial pellet in Wash Buffer using a soft paintbrush.[1] Repeat the high-speed centrifugation (16,000 x g for 30 minutes).

-

Purification on Percoll Gradient:

-

Carefully layer the resuspended mitochondrial fraction onto a pre-formed discontinuous Percoll gradient (e.g., 40%, 23%, 18%).

-

Centrifuge at a high speed (e.g., 40,000 x g) for 45 minutes. Intact mitochondria will band at the interface of the lower two layers.

-

Carefully collect the mitochondrial band using a Pasteur pipette.

-

-

Final Wash: Dilute the collected mitochondria with Wash Buffer and centrifuge at 16,000 x g for 20 minutes to remove the Percoll.

-

Resuspension: Resuspend the final mitochondrial pellet in a minimal volume of a suitable suspension medium (e.g., WB). Determine the protein concentration using a standard method like the Bradford assay.

Measurement of Mitochondrial Respiration

This protocol uses a Clark-type oxygen electrode to measure oxygen consumption by isolated mitochondria, allowing for the assessment of uncoupling.[6][7]

Objective: To measure the rate of oxygen consumption in isolated mitochondria and to determine the effect of this compound.

Materials:

-

Isolated mitochondria (from Protocol 5.1)

-

Clark-type oxygen electrode system

-

Respiration Buffer: 0.3 M mannitol, 10 mM TES, 5 mM KH2PO4, 2 mM MgSO4, 10 mM NaCl, 0.1% (w/v) BSA, pH 7.2.

-

Substrates: e.g., 10 mM succinate, 10 mM malate + 10 mM pyruvate.

-

ADP solution (e.g., 100 mM)

-

This compound stock solution (in ethanol or DMSO)

-

Inhibitors: e.g., oligomycin (ATP synthase inhibitor), FCCP (a known uncoupler).

Procedure:

-

Setup: Calibrate the oxygen electrode according to the manufacturer's instructions. Add 1-2 mL of air-saturated Respiration Buffer to the reaction chamber, equilibrated to 25°C.

-

Basal Respiration (State 2): Add a known amount of isolated mitochondria (e.g., 0.5 mg protein) to the chamber and record the rate of oxygen consumption. This represents State 2 respiration (substrate-dependent, but ADP-limited).

-

Active Respiration (State 3): Add a limiting amount of ADP (e.g., 100 nmol) to initiate ATP synthesis. The resulting rapid oxygen consumption is State 3 respiration.

-

Resting Respiration (State 4): Once the added ADP is phosphorylated to ATP, the respiration rate will slow down to State 4.

-

Respiratory Control Ratio (RCR): The ratio of State 3 to State 4 respiration (State 3 / State 4) is the RCR, an indicator of the coupling integrity of the mitochondria. A high RCR (typically >3) indicates well-coupled mitochondria.

-

Testing this compound:

-

After establishing a stable State 4 respiration, add a small volume of this compound solution to the chamber.

-

An uncoupler will stimulate oxygen consumption in the absence of ADP, as the electron transport chain attempts to re-establish the proton gradient that is being dissipated by the herbicide.

-

Record the new, stimulated rate of respiration. This demonstrates the uncoupling effect.

-

Compare the stimulation by this compound to that of a known uncoupler like FCCP.

-

Measurement of ATP Levels in Plant Tissues

This protocol outlines a method for quantifying ATP in plant tissues using a commercially available luciferin-luciferase-based assay kit.[8]

Objective: To measure the ATP concentration in plant tissues following treatment with this compound.

Materials:

-

Plant seedlings or tissue

-

This compound solutions of varying concentrations

-

ATP assay kit (luciferin/luciferase-based)

-

Phosphate Buffered Saline (PBS), ice-cold

-

Homogenizer (e.g., Dounce tissue grinder)

-

Microcentrifuge

-

Luminometer

-

Opaque-walled microplates

Procedure:

-

Treatment: Treat plant seedlings or tissues with a range of this compound concentrations for a defined period. Include an untreated control.

-

Sample Collection and Homogenization:

-

Harvest a known weight of tissue (e.g., 20 mg) and immediately freeze in liquid nitrogen to halt metabolic activity.

-

Homogenize the frozen tissue in ice-cold PBS.[8]

-

-

Extraction: Follow the specific extraction protocol provided with the ATP assay kit. This typically involves boiling or acid/base extraction to release ATP and inactivate ATPases.

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 5 minutes at 4°C to pellet debris.[8]

-

ATP Measurement:

-

Prepare a standard curve using the ATP standard provided in the kit.

-

In an opaque-walled microplate, add a small volume of the supernatant from the samples and standards to separate wells.

-

Add the luciferin-luciferase reagent to all wells.[8]

-

Immediately measure the luminescence using a luminometer.[8]

-

-

Data Analysis: Calculate the ATP concentration in the samples by comparing their luminescence values to the standard curve. Normalize the results to the initial tissue weight.

Measurement of DNA Synthesis Rate

This protocol uses the incorporation of a radiolabeled precursor, [³H]-thymidine, to measure the rate of DNA synthesis.[9][10]

Objective: To quantify the effect of this compound on the rate of DNA synthesis in plant cells or tissues.

Materials:

-

Plant cell culture or root tips

-

This compound solutions

-

[³H]-thymidine

-

Trichloroacetic acid (TCA), ice-cold (5% and 10%)

-

Ethanol (70%)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

-

Glass fiber filters

Procedure:

-

Treatment: Incubate plant cells or tissues with various concentrations of this compound for a set time.

-

Radiolabeling: Add [³H]-thymidine to the culture medium at a final concentration of approximately 1 µCi/mL and incubate for a defined period (e.g., 1-4 hours) to allow for incorporation into newly synthesized DNA.

-

Harvesting and Washing:

-

Harvest the cells or tissues and wash them with ice-cold PBS to remove unincorporated [³H]-thymidine.

-

Precipitate the macromolecules by adding ice-cold 10% TCA. Incubate on ice for 30 minutes.

-

-

Filtration: Collect the precipitate by vacuum filtration onto glass fiber filters.

-

Washing: Wash the filters sequentially with ice-cold 5% TCA and then 70% ethanol to remove any remaining unincorporated label and other soluble molecules.

-

Quantification:

-

Dry the filters and place them in scintillation vials.

-

Add scintillation cocktail and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis: Compare the CPM from this compound-treated samples to the untreated control to determine the percent inhibition of DNA synthesis.

Note on RNA and Protein Synthesis Assays: Similar radiolabeling protocols can be used to measure RNA and protein synthesis rates by using [³H]-uridine and [³H]-leucine as precursors, respectively.

Summary and Conclusion

The herbicidal activity of this compound is a direct result of its ability to act as a protonophore, uncoupling oxidative phosphorylation in plant mitochondria. This leads to a rapid depletion of cellular ATP, which in turn inhibits essential, energy-dependent processes including the synthesis of DNA, RNA, and proteins. This multifaceted disruption of cellular metabolism and homeostasis culminates in cell death and the observed phytotoxicity. The experimental protocols provided herein offer a framework for the detailed investigation of these mechanisms, which is crucial for understanding the broader toxicological profile of dinitrophenol herbicides and for the development of new, more selective herbicidal compounds. Further research is warranted to obtain specific quantitative data for this compound to allow for more precise risk assessments.

References

- 1. researchgate.net [researchgate.net]

- 2. bp.ueb.cas.cz [bp.ueb.cas.cz]

- 3. Isolation of Mitochondria from Potato Tubers [en.bio-protocol.org]

- 4. Modeling the concentration-response function of the herbicide dinoseb on Daphnia magna (survival time, reproduction) and Pseudokirchneriella subcapitata (growth rate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Screening assessment dinoseb - Canada.ca [canada.ca]

- 6. Assessment of respiration in isolated plant mitochondria using Clark-type electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Thymidine Incorporation Assay | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. revvity.com [revvity.com]

An In-depth Technical Guide to the Chemical Properties of Dinoprop Pesticide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of the dinitrophenol pesticide, Dinoprop. It includes detailed information on its mechanism of action, metabolic pathways, and relevant experimental protocols, presented in a format tailored for scientific and research applications.

Chemical and Physical Properties

This compound, chemically known as 3-methyl-4,6-dinitro-2-(propan-2-yl)phenol, is a member of the dinitrophenol class of pesticides, which have been used as herbicides and insecticides.[1][2] The following tables summarize its key chemical identifiers and physicochemical properties.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 3-methyl-4,6-dinitro-2-propan-2-ylphenol[1] |

| CAS Name | 3-methyl-2-(1-methylethyl)-4,6-dinitrophenol[1] |

| CAS Registry Number | 7257-41-2[1] |

| Molecular Formula | C₁₀H₁₂N₂O₅[1] |

| InChIKey | SOPHXJOERHTMIL-UHFFFAOYSA-N[1] |

| Synonyms | This compound [ISO], 4,6-dinitro-o-cymen-3-ol, 2-ISOPROPYL-3-METHYL-4,6-DINITROPHENOL[2] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 240.21 g/mol [2] |

| Appearance | Information not available; however, related dinitrophenols are often yellow crystalline solids. |

| Melting Point | Data for this compound is not readily available. The related compound Dinoseb has a melting point of 32-42 °C.[3] |

| Water Solubility | Data for this compound is not readily available. The related compound Dinoseb has a water solubility of 52 mg/L at 20 °C.[3] |

| pKa | Data for this compound is not readily available. As a substituted phenol, it is expected to be a weak acid. |

| Vapor Pressure | Data for this compound is not readily available. The related compound Dinoseb has a vapor pressure of 6.7 mPa at 25 °C.[3] |

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism of toxicity for this compound, like other dinitrophenols, is the uncoupling of oxidative phosphorylation in the mitochondria.[4] In normal cellular respiration, the electron transport chain pumps protons across the inner mitochondrial membrane, creating a proton gradient. The energy stored in this gradient is used by ATP synthase to produce ATP.

This compound, being a lipophilic weak acid, can diffuse across the inner mitochondrial membrane in its protonated form. In the alkaline environment of the mitochondrial matrix, it releases a proton, disrupting the established proton gradient. The deprotonated form then returns to the intermembrane space, picks up another proton, and repeats the cycle. This process dissipates the energy from the proton gradient as heat instead of being used for ATP synthesis.[5] The depletion of ATP and the resulting increase in body temperature are central to the toxic effects of dinitrophenol pesticides.[3]

Metabolic Pathways

The metabolism of dinitrophenol pesticides primarily involves the reduction of the nitro groups.[6] While specific metabolic studies on this compound are limited, the metabolic fate of the closely related compound, dinoseb, provides a likely model. The biotransformation of this compound is expected to proceed through the sequential reduction of its two nitro groups to amino groups, catalyzed by nitroreductases. These amino metabolites can then be further modified, for example, through acetylation, before being excreted.[6]

Experimental Protocols

This section details methodologies for key experiments relevant to the study of this compound.

Determination of Melting Point (Capillary Method)

The melting point of a solid organic compound is a key physical property used for identification and purity assessment.[7][8][9]

Methodology:

-

Sample Preparation: A small amount of the dry, powdered this compound sample is packed into a capillary tube to a height of 2-3 mm.[7]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a thermometer.[9]

-

Heating: The sample is heated rapidly to about 15-20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.[8]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the range.[7][8]

Analysis of this compound and its Metabolites in Urine by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of pesticide residues in biological samples.[10][11]

Methodology:

-

Sample Preparation: A urine sample is subjected to enzymatic hydrolysis to deconjugate any metabolites. This is followed by liquid-liquid extraction or solid-phase extraction (SPE) to isolate this compound and its metabolites from the urine matrix.[11]

-

Derivatization (Optional): The extracted analytes may be derivatized to increase their volatility and thermal stability for GC analysis.

-

GC Separation: The prepared sample is injected into a gas chromatograph, where the compounds are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

MS Detection: As the separated compounds elute from the GC column, they enter a mass spectrometer. The molecules are ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification and quantification.[10]

In Vitro Assay for Uncoupling of Oxidative Phosphorylation

The effect of this compound on mitochondrial respiration can be assessed by measuring the oxygen consumption rate (OCR) in isolated mitochondria or whole cells.[12][13]

Methodology:

-

Cell/Mitochondria Preparation: Isolate mitochondria from a relevant tissue or culture a suitable cell line (e.g., HepG2).[13]

-

Respirometry: Place the prepared cells or mitochondria in a respirometry chamber with a suitable respiration buffer.

-

Baseline OCR: Measure the basal oxygen consumption rate.

-

Compound Addition: Inject a solution of this compound into the chamber and monitor the change in OCR. An uncoupler like this compound is expected to cause a rapid increase in OCR.

-

Inhibitor Addition: Subsequently, inhibitors of the electron transport chain (e.g., rotenone, antimycin A) can be added to confirm that the observed oxygen consumption is of mitochondrial origin.[12]

Conclusion

This compound is a dinitrophenol pesticide with a well-characterized mechanism of action involving the uncoupling of oxidative phosphorylation. Its chemical properties and metabolic pathways are consistent with other compounds in its class. The experimental protocols outlined in this guide provide a foundation for the further study and analysis of this compound in various research and development contexts. It is important to note that due to its toxicity, handling of this compound requires strict safety precautions.

References

- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 2. This compound | C10H12N2O5 | CID 21516172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EXTOXNET PIP - DINOSEB [extoxnet.orst.edu]

- 4. Dinoseb (Ref: HOE 26150) [sitem.herts.ac.uk]

- 5. Distribution, lipid-bilayer affinity and kinetics of the metabolic effects of dinoseb in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biodegradation of the nitroaromatic herbicide dinoseb (2-sec-butyl-4,6-dinitrophenol) under reducing conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. jk-sci.com [jk-sci.com]

- 9. westlab.com [westlab.com]

- 10. Analysis of 2,4-Dinitrophenol in Postmortem Blood and Urine by Gas Chromatography-Mass Spectrometry: Method Development and Validation and Report of Three Fatalities in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Differential Effects of the Mitochondrial Uncoupling Agent, 2,4-Dinitrophenol, or the Nitroxide Antioxidant, Tempol, on Synaptic or Nonsynaptic Mitochondria After Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Environmental Fate and Transport of Dinoprop

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and transport of Dinoprop. Due to the limited availability of specific experimental data for this compound, this guide incorporates data from structurally similar dinitrophenol herbicides, namely Dinoterb and Dinoseb, to provide a thorough assessment. All data is presented with clear attribution to the specific compound.

Physicochemical Properties

The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. These properties influence its partitioning between air, water, soil, and biota, as well as its susceptibility to various degradation processes.

| Property | Value | Reference Compound |

| Molecular Formula | C₁₀H₁₂N₂O₅ | This compound |

| Molecular Weight | 240.21 g/mol | This compound |

| Water Solubility | Low (specific value for this compound not available) | Dinoterb |

| Vapor Pressure | High (specific value for this compound not available) | Dinoterb |

| Octanol-Water Partition Coefficient (log Kow) | 1.54 - 1.75 (for various dinitrophenols) | Dinitrophenols |

| pKa | 4.8 and 5.0 (for Dinoterb) | Dinoterb |

Note: The pKa values for the related compound Dinoterb indicate that it will exist predominantly in its anionic form in most environmental soils and waters (pH 6-9). This significantly influences its mobility and sorption characteristics.

Environmental Fate and Transport

The following sections detail the degradation, mobility, and bioaccumulation potential of this compound, drawing upon data from its close analogs.

Degradation

Degradation is a critical process that determines the persistence of a chemical in the environment. It can occur through biotic (microbial) and abiotic (photolysis, hydrolysis) pathways. For dinitrophenols, biodegradation is generally considered the most significant degradation route[1].

Table 2.1: Degradation Half-lives of Related Dinitrophenol Herbicides

| Degradation Process | Environmental Compartment | Half-life | Compound |

| Aerobic Biodegradation | Soil (mono-pesticide) | 46 days | Dinoterb[2] |

| Soil (mixed pesticides) | 198 days | Dinoterb[2] | |

| Soil | 5 - 31 days | Dinoseb[3] | |

| Aqueous Suspension | 68 days | Dinoterb[2] | |

| Photodegradation | Surface Water | 14 - 18 days | Dinoseb[4] |

| Atmospheric Reaction (with OH radicals) | Atmosphere | 14.1 days (estimated) | Dinoseb[4] |

Microbial degradation is a key process in the breakdown of dinitrophenol herbicides in soil and aquatic systems[1]. The rate of biodegradation can be influenced by soil type, microbial population, temperature, and the presence of other substances[2].

Experimental Protocol: Aerobic and Anaerobic Transformation in Soil (OECD 307)

The OECD 307 guideline is designed to assess the rate and route of degradation of a chemical in soil under both aerobic and anaerobic conditions.

-

Test System: Soil samples with known characteristics (pH, organic carbon content, texture, and microbial biomass) are used. For anaerobic studies, the soil is flooded and purged with an inert gas to establish anaerobic conditions.

-

Test Substance Application: The test substance, typically radiolabeled (e.g., with ¹⁴C), is applied to the soil samples.

-

Incubation: The treated soil samples are incubated in the dark at a controlled temperature and moisture level for a period of up to 120 days. For aerobic studies, the headspace is continuously purged with carbon dioxide-free air, and evolved ¹⁴CO₂ is trapped. For anaerobic studies, the system is kept under an inert atmosphere.

-

Sampling and Analysis: At various time intervals, soil samples are extracted using appropriate solvents. The parent compound and its transformation products are identified and quantified using techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Scintillation Counting (LSC). Non-extractable (bound) residues are quantified by combusting the soil and measuring the resulting ¹⁴CO₂.

-

Data Analysis: The disappearance time of the parent compound (DT₅₀ and DT₉₀) and the formation and decline of major metabolites are calculated.

Photolysis: Dinitrophenols can undergo photodegradation in surface waters when exposed to sunlight[4]. The rate of this process is dependent on the intensity of solar radiation and the presence of other substances in the water that can act as photosensitizers.

Hydrolysis: Hydrolysis of dinitrophenols is generally considered to be a slow process and not a significant degradation pathway under typical environmental pH conditions[3].

Experimental Protocol: Phototransformation of Chemicals in Water (Direct Photolysis)

This protocol, based on OECD guidelines, is used to determine the rate of direct photolysis of a chemical in water.

-

Test Solution: A solution of the test substance in purified, sterile, buffered water is prepared.

-

Light Source: The test solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). The spectral output of the lamp is well-characterized.

-

Experimental Setup: The test is conducted in temperature-controlled quartz cells. Dark controls (samples wrapped in aluminum foil) are run in parallel to account for any non-photolytic degradation.

-

Actinometry: A chemical actinometer is used to measure the light intensity.

-

Sampling and Analysis: At various time points, aliquots of the test solution are withdrawn and analyzed for the concentration of the parent compound using a suitable analytical method (e.g., HPLC).

-

Data Analysis: The first-order rate constant for photolysis is calculated, and from this, the environmental half-life under specific sunlight conditions is estimated. The quantum yield, which is the efficiency of the photochemical process, can also be determined.

Mobility and Transport

The mobility of a chemical in the soil determines its potential to leach into groundwater or move into surface water via runoff. The primary factor governing the mobility of organic compounds in soil is their sorption to soil organic carbon and clay particles.

Table 2.2: Soil Sorption Coefficient (Koc) for a Related Dinitrophenol Herbicide

| Parameter | Value | Soil Type | Compound |

| Koc | 98 | Alluvial sandy soil (0.64% organic carbon) | Dinoterb[2] |

A Koc value of 98 suggests that Dinoterb has high mobility in soil[2]. The mobility of dinitrophenols is also influenced by soil pH. As they are weak acids, they will be more mobile in alkaline soils where they exist in their more water-soluble anionic form[1]. Conversely, in acidic soils, they are more likely to be in their less soluble, non-ionized form, leading to stronger sorption and lower mobility.

Experimental Protocol: Adsorption - Desorption Using a Batch Equilibrium Method (OECD 106)

This guideline describes a laboratory method to determine the soil adsorption/desorption coefficient.

-

Soil Selection: A range of well-characterized soils with varying organic carbon content, pH, and texture are used.

-

Test Solution: A solution of the test substance (often radiolabeled) is prepared in a 0.01 M CaCl₂ solution, which mimics the ionic strength of soil solution.

-

Adsorption Phase: Known masses of soil are equilibrated with known volumes of the test solution in centrifuge tubes. The tubes are shaken in the dark at a constant temperature until equilibrium is reached.

-

Separation and Analysis: The soil suspension is centrifuged to separate the solid and aqueous phases. The concentration of the test substance in the aqueous phase is measured.

-

Calculation of Adsorption: The amount of substance adsorbed to the soil is calculated as the difference between the initial and equilibrium concentrations in the solution. The soil-water distribution coefficient (Kd) is then calculated. The organic carbon-normalized adsorption coefficient (Koc) is determined by dividing Kd by the fraction of organic carbon in the soil.

-

Desorption Phase: After the adsorption phase, the supernatant is replaced with a fresh solution of 0.01 M CaCl₂ without the test substance. The tubes are shaken again to reach equilibrium, and the concentration of the test substance that has desorbed into the solution is measured.

Bioaccumulation

Bioaccumulation is the process by which a chemical is taken up by an organism, either directly from the environment or through the consumption of contaminated food. The bioconcentration factor (BCF) is a measure of the extent of chemical accumulation in an organism from the surrounding water.

Table 2.3: Bioconcentration Factor (BCF) for a Related Dinitrophenol Herbicide

| Parameter | Value | Organism | Compound |

| BCF | 68 (estimated) | Fish | Dinoseb[4] |

| BCF | 8 - 24 (estimated) | Aquatic Organisms | Dinitrophenols[1] |

The estimated BCF values for dinitrophenols are low, suggesting that these compounds are not expected to significantly bioaccumulate in aquatic organisms[1][4]. The ionic nature of these compounds in most natural waters further reduces their potential for bioconcentration[1].

Experimental Protocol: Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD 305)

This guideline outlines the procedure for determining the bioconcentration and biomagnification potential of a chemical in fish.

-

Test Organism: A suitable fish species (e.g., rainbow trout, bluegill sunfish, or zebrafish) is selected.

-

Exposure (Uptake Phase): Fish are exposed to a constant, low concentration of the test substance (typically radiolabeled) in water under flow-through conditions for a period of up to 28 days.

-

Depuration Phase: After the uptake phase, the fish are transferred to clean, untreated water for a depuration period.

-

Sampling: Fish and water samples are collected at regular intervals during both the uptake and depuration phases.

-

Analysis: The concentration of the test substance in the fish tissue (whole body or specific organs) and in the water is determined.

-

Data Analysis: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the chemical in the fish to the concentration in the water at steady-state. The uptake and depuration rate constants are also determined.

Analytical Methodologies

The accurate determination of this compound and its metabolites in environmental matrices is crucial for fate and transport studies. The following outlines a general approach for the analysis of dinitrophenol pesticides.

Table 3.1: Overview of Analytical Methods for Dinitrophenol Pesticides

| Matrix | Extraction Technique | Analytical Technique |

| Soil/Sediment | Solvent Extraction (e.g., with acetone, acetonitrile, or a mixture), Solid-Phase Extraction (SPE) | High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, Gas Chromatography (GC) with Electron Capture Detection (ECD) or MS |

| Water | Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE) | High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, Gas Chromatography (GC) with Electron Capture Detection (ECD) or MS |

Experimental Protocol: General Analytical Workflow for Dinitrophenols in Environmental Samples

-

Sample Collection and Preparation: Soil, sediment, or water samples are collected and stored under appropriate conditions to prevent degradation. Soil and sediment samples are typically air-dried and sieved.

-

Extraction: The target analytes are extracted from the sample matrix using a suitable solvent system. Techniques like sonication or accelerated solvent extraction (ASE) can be employed to improve extraction efficiency.

-

Clean-up: The crude extract is cleaned up to remove interfering co-extractives. Solid-Phase Extraction (SPE) is a commonly used technique for this purpose.

-

Concentration: The cleaned-up extract is concentrated to a small volume to enhance the sensitivity of the analysis.

-

Instrumental Analysis: The final extract is analyzed using chromatographic techniques such as HPLC or GC coupled with a suitable detector. Mass spectrometry provides high selectivity and sensitivity for confirmation and quantification.

-

Quantification: The concentration of the analyte is determined by comparing its response to that of a calibration curve prepared using certified reference standards.

Conclusion

Based on the available data for structurally related dinitrophenol herbicides, this compound is expected to be moderately persistent in the environment, with biodegradation being the primary route of dissipation in soil and water. Its potential for leaching to groundwater is high, particularly in soils with low organic matter content and alkaline pH. The bioaccumulation potential of this compound in aquatic organisms is anticipated to be low. Further experimental studies specifically on this compound are required to definitively establish its environmental fate and transport characteristics.

References

Toxicological Profile of Dinitrophenols in Non-Target Organisms

Disclaimer: The term "Dinoprop" does not correspond to a recognized chemical substance in toxicological literature. It is presumed to be a typographical error for dinitrophenol compounds, such as 2,4-Dinitrophenol (2,4-DNP) or the herbicide Dinoseb, which belong to the dinitrophenol family. This document will focus on the toxicological profile of 2,4-Dinitrophenol (2,4-DNP), a widely studied compound with significant effects on non-target organisms.

This technical guide provides a comprehensive overview of the toxicological effects of 2,4-Dinitrophenol (2,4-DNP) on various non-target organisms. It is intended for researchers, scientists, and professionals in drug development and environmental science. The guide summarizes key toxicity data, outlines experimental methodologies, and illustrates the primary mechanism of action.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism of 2,4-DNP toxicity is the uncoupling of oxidative phosphorylation in mitochondria.[1] 2,4-DNP is a proton ionophore, meaning it can transport protons across the inner mitochondrial membrane, bypassing the ATP synthase enzyme. This dissipates the proton gradient that is essential for ATP production. Consequently, the energy from substrate oxidation is released as heat instead of being converted into ATP, leading to increased metabolic rate, hyperthermia, and cellular energy depletion.[2]

Quantitative Toxicity Data

The toxicity of 2,4-DNP varies significantly across different species and taxonomic groups. The following tables summarize acute and chronic toxicity data for key non-target organisms.

Table 1: Toxicity to Aquatic Organisms

| Organism Type | Species | Endpoint | Value (µg/L) | Exposure Duration | Reference |

| Freshwater Fish | 9 species (unspecified) | LC50 | 60 - 27,100 | 48-96 hours | |

| Notopterus notopterus | LC50 | 550 | 48-96 hours | ||

| 2 species (unspecified) | Chronic NOEC (growth) | 500 - 1,300 | - | ||

| Danio rerio (Zebrafish) | LC50 | ~12,000 (12 mg/L) | 24 hours | [3] | |

| Freshwater Crustaceans | Daphnia magna | EC50 (immobilisation) | 3,800 - 4,600 | 48-96 hours | |

| Daphnia magna | NOEC (reproduction) | 2,000 | 21 days | ||

| Freshwater Mollusc | 1 species (unspecified) | LC50 | 6,490 | 96 hours | |

| Freshwater Algae | 1 species (unspecified) | EC50 (biomass) | 26,000 | 48 hours | |

| Marine Fish | 3 species (unspecified) | LC50 | 1,500 - 41,700 | 48-96 hours | |

| Marine Crustaceans | Artemia salina | LC50 | 200 | 48 hours | |

| Palaemonetes sp. | LC50 | 23,000 - 50,000 | 96 hours |

LC50: Lethal Concentration for 50% of the test population. EC50: Effect Concentration for 50% of the test population. NOEC: No Observed Effect Concentration.

Table 2: Toxicity to Terrestrial Organisms

| Organism Type | Species | Endpoint | Value | Exposure Route | Reference |

| Birds | Zebra finch | Chronic Intake | ~4 mg/kg/day | Oral | [1] |

| Zebra finch | Effect | Reduced lifespan by ~21% | Oral | [1] | |

| Mammals | Rat (for Dinoseb) | LD50 | 5 - 60 mg/kg | Oral | [4] |

| Rabbit (for Dinoseb) | LD50 | 100 mg/kg | Dermal | [4] |

LD50: Lethal Dose for 50% of the test population.

Experimental Protocols & Methodologies

Standardized protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD), are crucial for generating reliable and comparable toxicological data.[5]

Acute Oral Toxicity Test (LD50) in Birds

This test determines the median lethal dose (LD50) from a single oral administration of a substance.[5]

-

Test Animals: A standard avian species is used (e.g., Northern bobwhite quail or Mallard duck).

-

Acclimation: Birds are acclimated to laboratory conditions.

-

Dose Administration: The test substance is administered via oral gavage. A control group receives a vehicle without the test substance.[5]

-

Dose Levels: A range of dose levels is used to establish a dose-response relationship.

-

Observation Period: Birds are observed for a minimum of 14 days.[5]

-

Endpoints: Key endpoints include mortality, changes in body weight, feed consumption, and any clinical signs of toxicity such as behavioral or physical abnormalities.[5]

-

Data Analysis: The LD50 value, along with 95% confidence intervals, is calculated using statistical methods like probit analysis.[5]

Aquatic Toxicity Test (LC50) in Fish

This protocol measures the acute toxicity of a substance to fish over a 96-hour exposure period in water.[5]

-

Test Species: Standard species such as Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio) are commonly used.[5]

-

Test System: The test can be static, semi-static (static-renewal), or flow-through. The flow-through system is preferred for volatile or unstable substances.

-

Test Concentrations: A geometric series of at least five concentrations is used, plus a control.

-

Environmental Conditions: Key parameters like temperature, pH, and dissolved oxygen are maintained within narrow limits (e.g., temperature ±1°C, dissolved oxygen >60% saturation).[6]

-

Observation: Fish are observed for mortality and sub-lethal effects at 24, 48, 72, and 96 hours.

-

Data Analysis: The LC50 is calculated at each observation time, typically using probit analysis.

Daphnid Chronic Toxicity Test

This test evaluates the long-term effects of a substance on the survival, growth, and reproduction of Daphnia magna over a 21-day period.

-

Test Organisms: The test begins with daphnids that are less than 24 hours old.

-

Test System: A static-renewal or flow-through system is used, with the test substance being renewed at least three times a week.[6]

-

Test Conditions: A 16-hour light and 8-hour dark photoperiod is maintained at a constant temperature of 20°C.[6]

-

Feeding: Daphnids are fed daily with a suitable food source, such as algae.

-

Endpoints: The primary endpoints are parental mortality and the total number of live offspring produced per surviving parent. Growth can be an optional endpoint.

-

Data Analysis: The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) are determined by statistically comparing the results from the treatment groups to the control group.

Summary of Toxicological Effects in Non-Target Organisms

-

Aquatic Invertebrates: Generally, aquatic invertebrates are highly sensitive to dinitrophenols.[7] The marine crustacean Artemia salina showed high sensitivity with a 48-hour LC50 of 200 µg/L. Freshwater cladocerans like Daphnia magna are also sensitive, with chronic reproductive effects observed at 2,000 µg/L.

-

Fish: Toxicity in fish varies widely among species. Acute LC50 values can range from as low as 60 µg/L to over 40,000 µg/L. Sub-lethal effects in zebrafish exposed to 2,4-DNP include decreased swimming performance and alterations in triglyceride metabolism.[3]

-

Birds: Chronic exposure to 2,4-DNP, even at doses within the range illegally used by humans for weight loss, has been shown to significantly reduce the lifespan of birds.[1] A study on zebra finches demonstrated a 21% reduction in median lifespan after long-term intake.[1]

-

Mammals: Dinitrophenols are highly toxic to mammals.[4] The U.S. Food and Drug Administration (FDA) declared 2,4-DNP to be extremely dangerous and unfit for human consumption in 1938 due to severe adverse health effects, including fatalities.[8] In animals, signs of poisoning can include neurotoxicity (convulsions, tremors, ataxia), hyperthermia, and rapid breathing.[2][9]

-

Soil Organisms and Plants: High concentrations of dinitrophenols are toxic to plant growth and development, particularly at lower soil pH.[8] While they can be biodegraded by soil microorganisms, their mobility in soil increases with basicity, posing a risk of leaching into groundwater.[8] Some pesticides have been shown to cause significant changes in the composition of soil microbial communities.[10]

Conclusion

2,4-Dinitrophenol exhibits significant toxicity across a wide range of non-target organisms, primarily by disrupting cellular energy production. Its effects are well-documented in aquatic ecosystems, where it can be lethal at low microgram-per-liter concentrations for sensitive species. In terrestrial vertebrates, including birds and mammals, it poses a high risk of acute and chronic toxicity, affecting metabolic rates, neurological function, and overall lifespan. The data underscores the environmental risk associated with dinitrophenol contamination and provides a basis for establishing protective concentration limits and regulatory guidelines.[11]

References

- 1. Long-term intake of the illegal diet pill DNP reduces lifespan in a captive bird model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Acute exposure to 2,4-dinitrophenol alters zebrafish swimming performance and whole body triglyceride levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dinoseb (Ref: HOE 26150) [sitem.herts.ac.uk]

- 5. benchchem.com [benchchem.com]

- 6. epa.gov [epa.gov]

- 7. Physiological Effects of Neonicotinoid Insecticides on Non-Target Aquatic Animals—An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. Neonicotinoid Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 10. Sub-Lethal Effects of Pesticides on the DNA of Soil Organisms as Early Ecotoxicological Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of hazardous concentrations of 2,4-dinitrophenol in freshwater ecosystems based on species sensitivity distributions - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Dinoprop in Soil

Introduction

Dinoprop, a dinitrophenol herbicide, is utilized for the control of broadleaf weeds. Its presence in soil is of environmental concern, necessitating sensitive and reliable analytical methods for its detection and quantification. These application notes provide detailed protocols for the analysis of this compound in soil matrices, targeting researchers, scientists, and professionals in environmental monitoring and drug development. The methodologies described herein leverage modern analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), coupled with efficient sample preparation methods like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.

Analytical Methods Overview

The determination of this compound in soil typically involves a multi-step process encompassing sample collection and preparation, extraction of the analyte from the complex soil matrix, cleanup of the extract to remove interfering substances, and finally, instrumental analysis for detection and quantification. The choice of the analytical technique often depends on the required sensitivity, selectivity, and the available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and semi-volatile organic compounds like this compound. Derivatization is often required to improve the volatility and thermal stability of the analyte. GC-MS provides excellent separation and identification capabilities based on retention time and mass spectra.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become the preferred method for the analysis of a wide range of pesticide residues, including polar and thermally labile compounds like this compound, often without the need for derivatization. It offers high sensitivity and selectivity, minimizing matrix interference through the use of Multiple Reaction Monitoring (MRM).

Quantitative Data Summary

The following tables summarize the validation data for analytical methods applicable to the determination of dinitrophenol herbicides, including compounds structurally related to this compound, in soil. This data is compiled from various studies and provides a reference for the expected performance of the described methods.

Table 1: Method Validation Data for LC-MS/MS Analysis of Dinitrophenol Herbicides in Soil

| Parameter | This compound (Adapted Method) | Meptyldinocap (as 2,4-DNOP)[1] | Multi-residue Method[2] |

| Limit of Detection (LOD) | 0.005 mg/kg | - | - |

| Limit of Quantification (LOQ) | 0.01 mg/kg | 0.025 µg/g | - |

| Recovery (%) | 85 - 110% | 93 - 98% | 72.6 - 119% |

| Precision (RSD %) | < 15% | 2 - 6% | < 20% |

| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |

Table 2: Method Validation Data for GC-MS/MS Analysis of Dinitrophenol Herbicides in Soil

| Parameter | This compound (Adapted Method) | Multi-residue Method[2][3] |

| Limit of Detection (LOD) | 0.002 mg/kg | - |

| Limit of Quantification (LOQ) | 0.01 mg/kg | 0.01 mg/kg |

| Recovery (%) | 80 - 115% | 70 - 119% |

| Precision (RSD %) | < 15% | < 20% |

| Linearity (r²) | > 0.99 | > 0.99 |

Experimental Protocols

Protocol 1: Analysis of this compound in Soil by LC-MS/MS using a Modified QuEChERS Method

This protocol describes a method for the extraction and analysis of this compound from soil using a modified QuEChERS procedure followed by LC-MS/MS detection.

1. Sample Preparation and Extraction:

-

Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.

-

Add 10 mL of ultrapure water and vortex for 30 seconds to hydrate the soil.

-

Add 10 mL of acetonitrile containing 1% acetic acid.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge at ≥4000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE microcentrifuge tube containing 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18 sorbent.

-

Vortex for 30 seconds.

-

Centrifuge at ≥10000 rpm for 2 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

3. LC-MS/MS Instrumental Analysis:

-

LC System: Agilent 1290 Infinity II or equivalent

-

Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: Start with 95% A, decrease to 5% A over 10 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

MS System: Sciex Triple Quad 6500+ or equivalent

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

-

MRM Transitions: Specific precursor and product ions for this compound need to be determined by direct infusion of a standard solution. For a structurally similar compound like dinoseb, transitions might be m/z 239 -> 179 and 239 -> 135.

Protocol 2: Analysis of this compound in Soil by GC-MS/MS

This protocol outlines the analysis of this compound in soil by GC-MS/MS, which may require a derivatization step for optimal performance.

1. Sample Preparation and Extraction:

-

Follow the same extraction procedure as in Protocol 1 (QuEChERS).

2. Derivatization (if necessary):

-

Evaporate a 1 mL aliquot of the final extract to dryness under a gentle stream of nitrogen.

-

Add 100 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS or diazomethane).

-

Heat at 60-70°C for 30 minutes.

-

Cool to room temperature and reconstitute in a suitable solvent (e.g., hexane or ethyl acetate).

3. GC-MS/MS Instrumental Analysis:

-

GC System: Agilent 8890 GC or equivalent

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

-

Injector Temperature: 280°C

-

Oven Program: Start at 60°C, hold for 1 min, ramp to 200°C at 20°C/min, then to 300°C at 10°C/min, and hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Injection Mode: Splitless

-

MS System: Agilent 7010C Triple Quadrupole MS or equivalent

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

MRM Transitions: Specific precursor and product ions for the derivatized this compound need to be determined.

Visualizations

Caption: Experimental workflow for this compound analysis in soil.

Caption: Logical flow of the analytical method selection process.

References

- 1. Analytical method validation for the determination of meptyldinocap as 2,4-dinitrooctylphenol metabolite in mango and soil using LC-MS/MS and dissipation study of the fungicide in Indian mango field ecosystem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aensiweb.com [aensiweb.com]

Application Notes and Protocols for the Analysis of Dinoprop by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinoprop (4,6-dinitro-o-cymen-3-ol) is a dinitrophenol derivative with potential applications and toxicological relevance that necessitate sensitive and specific analytical methods for its detection and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust platform for the analysis of semi-volatile compounds like this compound, providing high-resolution separation and definitive identification based on mass spectral data. This document provides detailed application notes and protocols for the analysis of this compound in various matrices, leveraging established methodologies for related dinitrophenol compounds. The protocols outlined herein serve as a comprehensive starting point for method development and validation in research and drug development settings.

Experimental Protocols

The following protocols are adapted from established methods for the analysis of dinitrophenols and are intended to be a baseline for the analysis of this compound. Optimization may be required for specific sample matrices and instrumentation.

Sample Preparation: Solid-Phase Microextraction (SPME) for Aqueous Samples

This method is suitable for the extraction and preconcentration of this compound from water or similar aqueous matrices.[1]

Materials:

-

SPME fiber assembly (e.g., 85 µm polyacrylate)

-

20 mL headspace vials with septa

-

Autosampler for SPME

-

Heating and agitation unit

-

Hydrochloric acid (HCl)

-

Sodium chloride (NaCl)

Procedure:

-

Place a 10 mL aliquot of the aqueous sample into a 20 mL headspace vial.

-

Acidify the sample to pH 2 with HCl to ensure this compound is in its non-ionized form.[1]

-

Add NaCl to saturate the solution, which enhances the extraction efficiency by increasing the ionic strength of the matrix.[1]

-

Seal the vial and place it in the autosampler.

-

Equilibrate the sample at 60°C for 15 minutes with agitation.

-

Expose the SPME fiber to the headspace of the sample for 30 minutes at 60°C with continued agitation.[1]

-

Retract the fiber and immediately introduce it into the GC injector for thermal desorption.[1]

Sample Preparation: Liquid-Liquid Extraction (LLE) for Biological Matrices

This protocol is designed for the extraction of this compound from biological samples such as blood or urine.[2][3]

Materials:

-

Centrifuge tubes (15 mL)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

Extraction solvent (e.g., ethyl acetate or a mixture of dichloromethane and ethyl acetate)

-

Internal standard (e.g., a deuterated analog of this compound or a structurally similar compound)

-

Derivatizing agent (e.g., BSTFA with 1% TMCS)

Procedure:

-

Pipette 1 mL of the biological sample (e.g., blood, urine) into a 15 mL centrifuge tube.

-

Spike the sample with an appropriate internal standard.

-

Add 5 mL of the extraction solvent.

-

Vortex the mixture for 2 minutes to ensure thorough mixing.

-

Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[4]

-

For derivatization (optional but recommended to improve chromatographic performance for phenolic compounds), add 50 µL of a derivatizing agent like BSTFA with 1% TMCS and heat at 70°C for 30 minutes.[5]

-

Reconstitute the residue in a suitable solvent (e.g., 100 µL of hexane) for GC-MS analysis.

GC-MS Analysis Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GC-MS Instrumentation and Parameters

The following table outlines recommended starting parameters for the GC-MS analysis of this compound. These may require optimization based on the specific instrument and sample matrix.

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Injection Port Temp. | 270°C[1] |

| Injection Mode | Splitless (for trace analysis) or Split |

| Carrier Gas | Helium or Hydrogen at a constant flow rate of 1.0-1.5 mL/min |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column with a mid-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) |

| Oven Program | Initial temperature of 70°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes. |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Acquisition Mode | Full Scan (m/z 50-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |

| Solvent Delay | 3-5 minutes |

Data Presentation

Quantitative Analysis

For quantitative analysis, a calibration curve should be constructed using standard solutions of this compound. The following table is an example of a calibration data summary.

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 0.1 | 15,234 |

| 0.5 | 78,945 |

| 1.0 | 155,678 |

| 5.0 | 798,234 |

| 10.0 | 1,602,345 |

| R² | 0.999 |

| LOD (µg/mL) | 0.05 |

| LOQ (µg/mL) | 0.1 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Mass Spectral Data

| m/z (predicted) | Ion Structure/Fragment Lost |

| 240 | Molecular Ion [M]⁺ |

| 225 | [M - CH₃]⁺ |

| 197 | [M - C₃H₇]⁺ |

| 194 | [M - NO₂]⁺ |

| 164 | [M - NO₂ - NO]⁺ |

| 151 | [M - C₃H₇ - NO₂]⁺ |

Note: These are predicted fragments and require experimental verification.

Predicted Mass Fragmentation Pathway of this compound

The electron ionization of this compound is expected to induce fragmentation primarily at the isopropyl group and the nitro groups.

Potential Metabolic Pathway of this compound

The metabolic pathway of this compound is likely to be similar to that of other dinitrophenols, involving the reduction of the nitro groups and subsequent conjugation.

Conclusion

The GC-MS methods described provide a strong foundation for the sensitive and selective analysis of this compound. The detailed protocols for sample preparation and instrument parameters, along with the predicted fragmentation and metabolic pathways, offer a comprehensive guide for researchers and professionals. Method validation according to regulatory guidelines is essential before application to routine analysis.

References

- 1. [Determination of 2,4-dinitrophenol by solid-phase microextraction coupled to GC/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of 2,4-Dinitrophenol in Postmortem Blood and Urine by Gas Chromatography-Mass Spectrometry: Method Development and Validation and Report of Three Fatalities in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis and kinetics of 2,4-dinitrophenol in tissues by capillary gas chromatography--mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. organomation.com [organomation.com]

- 5. researchgate.net [researchgate.net]

Dinoprop Application Protocols for Weed Control Studies

For: Researchers, scientists, and drug development professionals.

Introduction

Dinoprop (CAS 7257-41-2) is a dinitrophenol herbicide historically used for the control of broadleaf weeds.[1] Like other herbicides in its class, such as dinoseb and DNOC, its primary mode of action is the disruption of cellular energy production in susceptible plants. These application notes provide a detailed framework for conducting weed control efficacy and crop safety studies with this compound, based on established principles of herbicide research. Due to the limited availability of recent, specific data for this compound, the quantitative values presented in the tables are illustrative and based on general knowledge of dinitrophenol herbicides. Researchers should use these protocols as a guide and adapt them based on preliminary range-finding experiments.

Mode of Action: Uncoupling of Oxidative Phosphorylation

This compound and other dinitrophenol herbicides act as protonophores, disrupting the proton gradient across the inner mitochondrial membrane. This uncoupling of oxidative phosphorylation inhibits the production of ATP, the primary energy currency of the cell. The energy that would normally be used for ATP synthesis is instead dissipated as heat, leading to metabolic disruption and eventual cell death in the target weed.

Experimental Protocols for Efficacy and Phytotoxicity Studies

Experimental Design

For field-based studies, a Randomized Complete Block Design (RCBD) is recommended to minimize the effects of field variability.[2][3][4][5][6]

-

Treatments: Include a range of this compound application rates, a negative control (untreated), and a positive control (a commercial standard herbicide with a similar spectrum of activity).

-

Replicates: A minimum of four replicates per treatment is advised to ensure statistical validity.[3]

-

Plot Size: Plots should be of a sufficient size to allow for accurate application and assessment while minimizing edge effects. A typical plot size for small-plot herbicide trials is 2 x 10 meters or 2 x 15 meters.[3]

-

Blocking: Blocks should be established perpendicular to any known field gradient (e.g., slope, soil type variation) to account for environmental heterogeneity.[2][5]

References

Application Note: High-Performance Liquid Chromatography for the Quantification of Dinoprostone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinoprostone, the naturally occurring form of Prostaglandin E2 (PGE2), is a critical bioactive lipid involved in a myriad of physiological and pathological processes.[1][2] In clinical practice, it is widely utilized for labor induction, cervical ripening, and the termination of pregnancy.[2][3] Accurate and precise quantification of Dinoprostone in pharmaceutical formulations and biological matrices is paramount for ensuring its safety, efficacy, and quality. High-Performance Liquid Chromatography (HPLC) stands as a robust and reliable analytical technique for this purpose, offering high resolution, sensitivity, and specificity.[4][5] This application note provides a detailed protocol for the quantification of Dinoprostone using a reversed-phase HPLC (RP-HPLC) method with UV detection, along with sample preparation guidelines and a summary of quantitative data.

Signaling Pathway of Dinoprostone

Dinoprostone exerts its biological effects by binding to a family of G-protein coupled receptors known as EP receptors (EP1, EP2, EP3, and EP4).[1] The activation of these receptors triggers distinct downstream signaling cascades, leading to a variety of cellular responses. The simplified signaling pathway is illustrated below.

Caption: Simplified signaling pathway of Dinoprostone via its EP receptors.

Experimental Workflow for Dinoprostone Quantification

The general workflow for the quantification of Dinoprostone by HPLC involves several key steps, from sample collection and preparation to data analysis.

Caption: General experimental workflow for Dinoprostone quantification by HPLC.

Detailed Experimental Protocols

Materials and Reagents

-

Dinoprostone Reference Standard (USP grade)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade/deionized)

-

Acetic Acid (glacial, analytical grade) or Phosphoric Acid

-

Phosphate buffer

-

Solvents for sample extraction (e.g., ethyl acetate)

-

Solid-Phase Extraction (SPE) cartridges (if required)

-

Syringe filters (0.45 µm)

Instrumentation and Chromatographic Conditions

The following table summarizes typical HPLC conditions for Dinoprostone analysis, primarily based on the United States Pharmacopeia (USP) monograph and other published methods.[4][6]

| Parameter | Recommended Conditions |

| HPLC System | Quaternary or Binary HPLC system with UV detector |

| Column | C18, 4.6 mm x 25 cm, 5 µm particle size (e.g., Symmetry® C18, L1 packing) |

| Mobile Phase | Methanol and 0.2% Acetic Acid (58:42 v/v) or Phosphate buffer (pH 4.4) and Acetonitrile (67:33, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm or 200 nm |

| Injection Volume | 20 µL |

| Run Time | Approximately 15-20 minutes |

Preparation of Standard Solutions

-

Standard Stock Solution (e.g., 2.5 mg/mL): Accurately weigh about 25.0 mg of USP Dinoprostone Reference Standard and transfer it to a 10-mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[6]

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations spanning the expected range of the samples (e.g., 0.1 - 10 µg/mL).[7][8]

Sample Preparation Protocols

The choice of sample preparation method is critical and depends on the sample matrix.

Protocol 1: Bulk Drug Substance

-

Accurately weigh a quantity of the Dinoprostone bulk powder.

-

Dissolve the powder in the mobile phase to achieve a concentration within the calibration range.

-

Filter the solution through a 0.45 µm syringe filter prior to injection.[9]

Protocol 2: Pharmaceutical Formulations (e.g., Vaginal Inserts, Gels)

-

Accurately weigh a portion of the formulation equivalent to a known amount of Dinoprostone.

-

Disperse or dissolve the formulation in a suitable solvent. This may require mechanical agitation (vortexing, sonication).

-

Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate Dinoprostone from excipients.

-

LLE: Extract the aqueous dispersion with an immiscible organic solvent like ethyl acetate. Evaporate the organic layer and reconstitute the residue in the mobile phase.

-

SPE: Condition an appropriate SPE cartridge (e.g., C18), load the sample solution, wash away interferences, and elute Dinoprostone with a suitable solvent (e.g., methanol). Evaporate the eluate and reconstitute in the mobile phase.[10][11]

-

-

Filter the final solution through a 0.45 µm syringe filter before HPLC analysis.

Protocol 3: Biological Matrices (e.g., Plasma)

-

To 100 µL of plasma, add a protein precipitation agent such as 200 µL of ice-cold methanol or acetonitrile.[7]

-

Vortex the mixture vigorously to ensure complete protein precipitation.

-

Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Carefully collect the supernatant.

-

The supernatant can be directly injected or further purified using SPE if matrix effects are significant.

-

If necessary, evaporate the supernatant and reconstitute the residue in the mobile phase.

-

Filter the final solution through a 0.45 µm syringe filter.

Data Presentation and System Suitability

For quantitative analysis, a calibration curve is constructed by plotting the peak area of the Dinoprostone standard against its concentration. The concentration of Dinoprostone in the samples is then determined from this curve.

System Suitability: Before sample analysis, the chromatographic system should meet the following criteria:

-

Resolution (R): The resolution between the Dinoprostone peak and any adjacent peak should be not less than 1.0.[6]

-

Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be not more than 2.0%.[6]

-

Theoretical Plates (N): The column efficiency should be not less than 6000 theoretical plates.[6]

Summary of Quantitative HPLC Methods for Dinoprostone

| Method | Column | Mobile Phase | Detection | Application | Reference |

| USP Assay | L1 packing (C18), 4.6 mm x 25 cm | Methanol: 0.2% Acetic Acid (58:42) | UV at 210 nm | Bulk Drug | [6] |

| Stability Indicating | Symmetry® C18, 4.6 mm x 75 mm, 5 µm | Phosphate buffer (pH 4.4): Acetonitrile (67:33) | UV at 200 nm | Bulk Drug and Pharmaceutical Formulation | [4] |

| RP-HPLC | Newcrom R1 | Acetonitrile, Water, and Phosphoric Acid | Not Specified | General Analysis | [12] |

| UHPLC-MS/MS | Not Specified | Gradient elution with methanol and water containing formic acid | MS/MS | Toxicological Investigations | [7][8] |

Conclusion

The HPLC method detailed in this application note provides a reliable and robust approach for the quantification of Dinoprostone. Adherence to the specified protocols for sample preparation and chromatographic conditions is essential for obtaining accurate and reproducible results. This method is suitable for routine quality control of pharmaceutical products and can be adapted for research and drug development purposes. For analysis of Dinoprostone in complex biological matrices at very low concentrations, coupling HPLC with mass spectrometry (LC-MS/MS) may be necessary to achieve the required sensitivity and selectivity.[7][8]

References

- 1. What is the mechanism of Dinoprostone? [synapse.patsnap.com]

- 2. Prostaglandin E2 - Wikipedia [en.wikipedia.org]

- 3. Prostaglandin E2 (Dinoprostone) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comparison of UHPLC and HPLC methods for the assay of prostanoids: "are the methods equivalent in terms of accuracy and precision?" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uspbpep.com [uspbpep.com]

- 7. Determination of Prostaglandins (Carboprost, Cloprostenol, Dinoprost, Dinoprostone, Misoprostol, Sulprostone) by UHPLC-MS/MS in Toxicological Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 10. hplc.eu [hplc.eu]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. Separation of Dinoprostone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Application Notes and Protocols for Bioremediation of Dinoprop and Related Dinitrophenolic Herbicide-Contaminated Sites

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dinoprop (2-isopropyl-3-methyl-4,6-dinitrophenol) is a herbicide belonging to the dinitrophenol chemical family.[1][2][3] These compounds are recognized for their toxicity and persistence in the environment, necessitating effective remediation strategies for contaminated sites.[4] Bioremediation, which utilizes microorganisms to degrade or detoxify contaminants, presents a cost-effective and environmentally friendly approach to cleaning up soils and water polluted with these herbicides.[5][6] Due to the limited specific research on this compound bioremediation, this document provides a comprehensive overview of techniques and protocols based on studies of closely related and well-documented dinitrophenolic herbicides such as Dinoseb (2-sec-butyl-4,6-dinitrophenol) and DNOC (4,6-dinitro-o-cresol).[7][8][9] The principles and methodologies described herein are expected to be largely applicable to this compound-contaminated sites.

1. Overview of Bioremediation Techniques

Bioremediation of dinitrophenolic herbicides can be approached through several methods, broadly categorized as in situ and ex situ techniques.[5]

-

In situ Bioremediation: This involves treating the contaminated material in its original location.[5]

-

Biostimulation: Amendment of the site with nutrients (e.g., nitrogen, phosphorus) and electron donors (e.g., starch, glucose) to stimulate the growth and activity of indigenous contaminant-degrading microorganisms.[8]

-

Bioaugmentation: Inoculation of the contaminated site with specific microorganisms or microbial consortia known to be effective at degrading the target contaminant.

-

-

Ex situ Bioremediation: This requires the excavation of contaminated soil or pumping of contaminated water for treatment elsewhere.[5]

-

Bioreactors: Use of controlled systems where contaminated soil slurries or water are treated with microorganisms under optimized conditions (e.g., pH, temperature, nutrient levels).[10]

-

Landfarming: Excavated soil is spread over a prepared surface and tilled periodically to enhance aeration and stimulate microbial activity.[11]

-

The choice of technique depends on factors such as the concentration and extent of contamination, soil type, and site-specific conditions.

2. Quantitative Data on Dinitrophenolic Herbicide Bioremediation

The following tables summarize quantitative data from studies on the bioremediation of Dinoseb and other dinitrophenols. This data provides an indication of the potential efficacy of these techniques for this compound.

Table 1: Microbial Degradation of Dinitrophenols